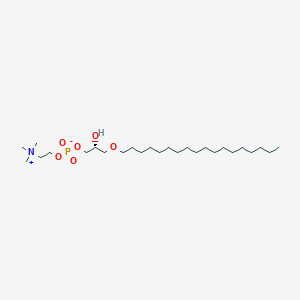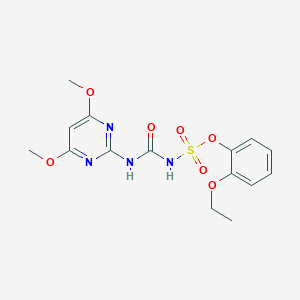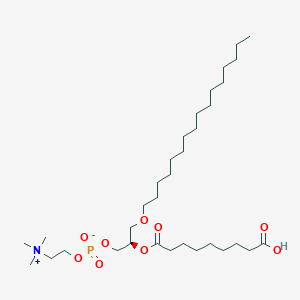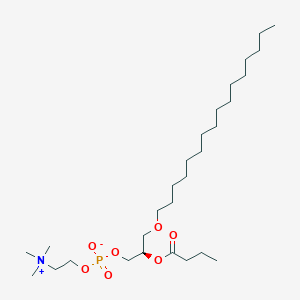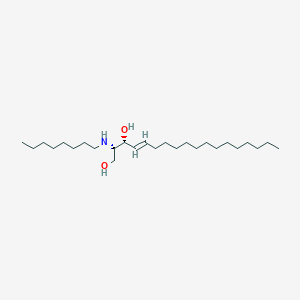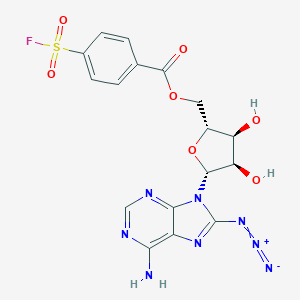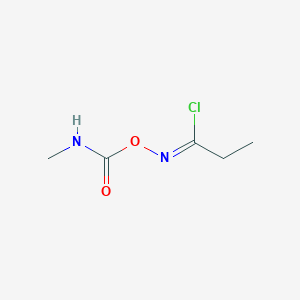![molecular formula C10H15NO3 B163752 5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol CAS No. 136706-32-6](/img/structure/B163752.png)
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol, also known as L-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. It is synthesized in the body from the amino acid tyrosine and is widely used in scientific research as a tool to study the mechanisms of dopamine synthesis and neurotransmission.
作用機序
L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. L-DOPA can cross the blood-brain barrier and is converted to dopamine in the brain, where it acts as a precursor to replenish dopamine levels.
生化学的および生理学的効果
L-DOPA has been shown to have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, improving motor function in Parkinson's disease, and enhancing cognitive function in healthy individuals. L-DOPA has also been shown to have antioxidant properties and may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using L-DOPA in lab experiments is its ability to cross the blood-brain barrier and replenish dopamine levels in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, L-DOPA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for research on L-DOPA. One area of interest is the use of L-DOPA as a potential treatment for depression, as dopamine has been implicated in the regulation of mood. Another area of interest is the development of more effective methods for delivering L-DOPA to the brain, such as nanoparticle-based drug delivery systems. Finally, there is ongoing research into the potential neuroprotective effects of L-DOPA and its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
合成法
L-DOPA can be synthesized in the laboratory by several methods, including the reduction of nitrobenzene with sodium borohydride, the reduction of 3,4-dihydroxyphenylpyruvic acid with sodium borohydride, and the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester. The most commonly used method is the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester with hydrochloric acid or other acidic reagents.
科学的研究の応用
L-DOPA is widely used in scientific research to study the mechanisms of dopamine synthesis, release, and reuptake in the brain. It is also used to study the effects of dopamine on behavior, cognition, and mood. L-DOPA is commonly used in animal models of Parkinson's disease to restore dopamine levels and alleviate motor symptoms.
特性
CAS番号 |
136706-32-6 |
|---|---|
製品名 |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-6(11-2)3-7-4-9(13)10(14)5-8(7)12/h4-6,11-14H,3H2,1-2H3/t6-/m0/s1 |
InChIキー |
YTALUFDCWBLHNU-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CC1=CC(=C(C=C1O)O)O)NC |
SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
正規SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
同義語 |
2,4,5-trihydroxymethamphetamine tri-HO-MA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
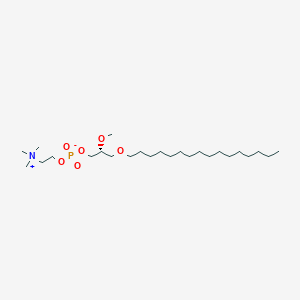
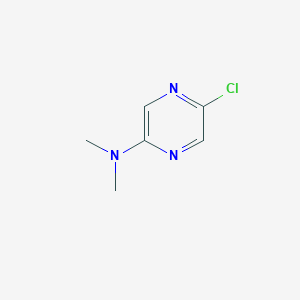
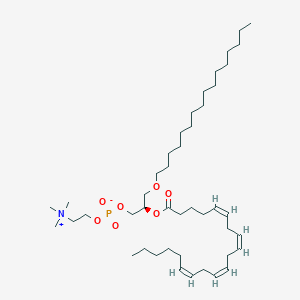
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
